molecular formula C21H28FN2O6P B578711 EINECS 213-893-9 CAS No. 1057-86-9

EINECS 213-893-9

Cat. No.: B578711
CAS No.: 1057-86-9
M. Wt: 454.435
InChI Key: ZOJCVJVTZBRZQU-UHFFFAOYSA-N
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Description

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes a fluorinated phenyl ring and a methoxyphenyl piperazine moiety, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate is unique due to its combination of a fluorinated phenyl ring, a methoxyphenyl piperazine moiety, and a butyrophenone structure. This unique combination contributes to its distinctive chemical and biological properties, making it a valuable compound in various fields of research .

Properties

CAS No.

1057-86-9

Molecular Formula

C21H28FN2O6P

Molecular Weight

454.435

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;phosphoric acid

InChI

InChI=1S/C21H25FN2O2.H3O4P/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;1-5(2,3)4/h2-3,5,7-11H,4,6,12-16H2,1H3;(H3,1,2,3,4)

InChI Key

ZOJCVJVTZBRZQU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.OP(=O)(O)O

Synonyms

4/'-fluoro-4-[4-(o-methoxyphenyl)piperazin-1-yl]butyrophenone dihydrogen phosphate

Origin of Product

United States

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